molecular formula C13H16O4 B3289188 Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- CAS No. 85602-45-5

Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-

Cat. No.: B3289188
CAS No.: 85602-45-5
M. Wt: 236.26 g/mol
InChI Key: WKSVSIGUPBAHNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- typically involves the reaction of cyclohexanecarbonyl chloride with 2,4,6-trihydroxybenzene in the presence of a Lewis acid catalyst such as aluminium chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride . The reaction can be summarized as follows:

Cyclohexanecarbonyl chloride+2,4,6-trihydroxybenzeneAlCl3Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-\text{Cyclohexanecarbonyl chloride} + \text{2,4,6-trihydroxybenzene} \xrightarrow{\text{AlCl}_3} \text{Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-} Cyclohexanecarbonyl chloride+2,4,6-trihydroxybenzeneAlCl3​​Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, its hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl(2-hydroxyphenyl)methanone
  • Cyclohexyl(4-hydroxyphenyl)methanone
  • Cyclohexyl(2,4-dihydroxyphenyl)methanone

Uniqueness

Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- is unique due to the presence of three hydroxyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This tri-hydroxyl substitution pattern enhances its reactivity and potential for forming multiple hydrogen bonds, making it a versatile compound in various applications .

Properties

IUPAC Name

cyclohexyl-(2,4,6-trihydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-9-6-10(15)12(11(16)7-9)13(17)8-4-2-1-3-5-8/h6-8,14-16H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSVSIGUPBAHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=C(C=C(C=C2O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90826913
Record name Cyclohexyl(2,4,6-trihydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90826913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85602-45-5
Record name Cyclohexyl(2,4,6-trihydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90826913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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